molecular formula C12H12N2O2 B041914 Ethyl 3-methylquinoxaline-2-carboxylate CAS No. 3885-38-9

Ethyl 3-methylquinoxaline-2-carboxylate

Cat. No. B041914
CAS RN: 3885-38-9
M. Wt: 216.24 g/mol
InChI Key: IRZHLIWGVQPMHU-UHFFFAOYSA-N
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Description

Ethyl 3-methylquinoxaline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 3-methylquinoxaline-2-carboxylate and its derivatives has been a subject of research . The choice of solvent can significantly influence the reaction outcome .


Molecular Structure Analysis

The linear formula of Ethyl 3-methylquinoxaline-2-carboxylate is C12H12N2O2 .


Physical And Chemical Properties Analysis

Ethyl 3-methylquinoxaline-2-carboxylate has a molecular weight of 216.24 . More specific physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Anti-Inflammatory Activity

The anti-inflammatory effects of Ethyl 3-methylquinoxaline-2-carboxylate are of significant interest due to the role of inflammation in many chronic diseases. It can inhibit the production of pro-inflammatory cytokines, offering a potential therapeutic avenue for conditions like arthritis and inflammatory bowel disease.

These applications highlight the versatility of Ethyl 3-methylquinoxaline-2-carboxylate in scientific research and its potential to contribute to various fields of medicine . The compound’s multifunctional nature makes it a valuable entity for further drug discovery and development.

Safety and Hazards

Ethyl 3-methylquinoxaline-2-carboxylate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .

Future Directions

Quinoxaline derivatives, including Ethyl 3-methylquinoxaline-2-carboxylate, have been the subject of research due to their versatile pharmacology . This research paves the way for further development in drug discovery .

properties

IUPAC Name

ethyl 3-methylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZHLIWGVQPMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343319
Record name ethyl 3-methylquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylquinoxaline-2-carboxylate

CAS RN

3885-38-9
Record name ethyl 3-methylquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methylquinoxaline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-chloroquinoxaline-2-carboxylate (86.0 g, 363 mmol), trimethylboroxine (22.8 g, 0.182 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (8.90 g, 11.0 mmol), and potassium carbonate (100 g, 727 mmol) in 1,4-dioxane (726 mL) was heated at 115° C. for 4 h. And then trimethylboroxine (22.8 g, 0.182 mmol) was added again and heated at same temperature for 2 h. After being cooled to ambient temperature, the reaction mixture was diluted with ethyl acetate (700 mL) and filtrated through celite with ethyl acetate (1000 mL). The filtrate was combined and concentrated in vacuo. The residue was purified by silica gel column chromatography (silica gel 900 g, hexane:ethyl acetate=9:1 to 17:3) followed by recrystallization from cold hexane to give ethyl 3-methylquinoxaline-2-carboxylate. MS (APCI): m/z 217 (M+H).
Name
3-chloroquinoxaline-2-carboxylate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
726 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
catalyst
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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